molecular formula C16H14O4 B1292255 3-Acetoxy-3'-methoxybenzophenone CAS No. 890099-27-1

3-Acetoxy-3'-methoxybenzophenone

Cat. No.: B1292255
CAS No.: 890099-27-1
M. Wt: 270.28 g/mol
InChI Key: MTVWOCOEEUYJRT-UHFFFAOYSA-N
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Description

3-Acetoxy-3'-methoxybenzophenone (CAS: 890099-27-1) is a benzophenone derivative featuring an acetoxy group (-OAc) at the 3-position and a methoxy group (-OMe) at the 3'-position of the benzophenone backbone. Its molecular formula is C₁₆H₁₄O₄, with a molecular weight of 270.28 g/mol . This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, UV stabilizers, or polymer additives. The acetoxy group enhances reactivity in esterification or hydrolysis reactions, while the methoxy group contributes to electron-donating effects, influencing electronic properties and solubility .

Properties

IUPAC Name

[3-(3-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-8-4-6-13(10-15)16(18)12-5-3-7-14(9-12)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVWOCOEEUYJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641618
Record name 3-(3-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-27-1
Record name 3-(3-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Acetoxy-3’-methoxybenzophenone can be synthesized through several methods, including the Friedel-Crafts acylation reaction. This method involves the reaction of 3-methoxybenzoyl chloride with phenyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-3’-methoxybenzophenone may involve large-scale Friedel-Crafts acylation reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-3’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Acetoxy-3’-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Investigated for its potential role in drug development, particularly as a chemopreventive agent against cancer.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’-methoxybenzophenone involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below highlights key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Acetoxy-3'-methoxybenzophenone 890099-27-1 3-OAc, 3'-OMe C₁₆H₁₄O₄ 270.28 Intermediate for drug synthesis; moderate polarity
3-Acetoxy-3'-cyanobenzophenone 890099-69-1 3-OAc, 3'-CN C₁₆H₁₁NO₃ 281.27 High reactivity (nitrile for further functionalization); potential use in agrochemicals
3-Acetoxy-3'-iodobenzophenone 890099-65-7 3-OAc, 3'-I C₁₅H₁₁IO₃ 366.15 Heavy atom effect (potential for radiopharmaceuticals); higher molecular weight
p-Chloro-p'-methoxybenzophenone N/A 4-Cl, 4'-OMe C₁₄H₁₁ClO₂ 246.69 Electron-withdrawing Cl enhances stability; used in polymer UV blockers
3-Methoxyacetophenone 586-37-8 3-OMe, acetyl C₉H₁₀O₂ 150.17 Fragrance precursor; simpler structure with lower boiling point

Physical and Spectral Properties

  • Melting Points: While exact data for this compound is unavailable, analogs like 3-Acetoxy-3'-iodobenzophenone melt at lower temperatures (~79–82°C for related triazine derivatives) due to bulky substituents .
  • Solubility: Methoxy and acetoxy groups enhance solubility in polar solvents (e.g., DCM, EtOAc) compared to non-polar derivatives. The cyano analog may exhibit lower solubility in water due to increased hydrophobicity .
  • Spectroscopy: ¹H NMR of related compounds (e.g., δ 3.76 ppm for methoxy groups) suggests diagnostic peaks for substituent identification, though specific data for this compound requires further experimental validation .

Biological Activity

3-Acetoxy-3'-methoxybenzophenone (C16H14O4) is an organic compound belonging to the benzophenone class, characterized by an acetoxy group at the 3-position and a methoxy group at the 3'-position. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant and antibacterial properties. The following sections will explore the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Molecular Formula: C16H14O4
  • IUPAC Name: [3-(3-methoxybenzoyl)phenyl] acetate
  • Physical State: Yellow oil

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The compound exhibits the ability to scavenge free radicals and chelate metal ions, thus protecting cells from oxidative stress.
  • Antibacterial Properties: It disrupts bacterial cell membranes and inhibits essential enzymes, contributing to its antibacterial effects.

Antioxidant Activity

Research indicates that this compound demonstrates significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25BenchChem
Vitamin C50Literature Review
Quercetin30Literature Review

Antibacterial Activity

In vitro studies have shown that this compound possesses antibacterial properties against various bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested.

Table 2: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mLBenchChem
Escherichia coli20 µg/mLLiterature Review
Pseudomonas aeruginosa25 µg/mLLiterature Review

Study on Antioxidant Properties

A study conducted by researchers aimed to evaluate the antioxidant capacity of various benzophenone derivatives, including this compound. The results indicated a strong correlation between the presence of acetoxy and methoxy groups and increased antioxidant activity. The compound was found to significantly reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide.

Study on Antibacterial Effects

Another study explored the antibacterial effects of this compound against multi-drug resistant strains of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at lower concentrations compared to standard antibiotics. This suggests its potential as a lead compound in developing new antibacterial agents.

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